molecular formula C13H12N4OS B12940373 (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol CAS No. 4244-51-3

(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol

Cat. No.: B12940373
CAS No.: 4244-51-3
M. Wt: 272.33 g/mol
InChI Key: GTRCHOWLVXZROM-UHFFFAOYSA-N
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Description

(2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol is a synthetic purine-based compound of significant interest in pharmacological research, particularly in the field of purinergic signaling. The purinergic system, comprising P2X ion channels and P2Y G-protein coupled receptors, is a critical regulatory complex in the body, mediating a wide range of physiological processes from neurotransmission and metabolism to immune cell function and inflammation . Purine derivatives like this compound serve as foundational pharmacophores for developing selective chemical tools to elucidate the biological roles of these receptors . As a purine core modified with a methylthio group and a phenylmethanol moiety, this compound is strategically designed for use in investigative studies aimed at understanding receptor-ligand interactions and structure-activity relationships (SAR). Its structure makes it a valuable precursor for the synthesis of more complex molecules targeting P2 receptors, which are implicated in conditions such as neuropathic pain, inflammatory diseases, and atherosclerosis . Researchers can utilize this compound as a key intermediate in medicinal chemistry programs to develop novel agonists or antagonists, contributing to the ongoing expansion of the purinergic researcher's pharmacological toolkit . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

4244-51-3

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

(2-methylsulfanyl-7H-purin-8-yl)-phenylmethanol

InChI

InChI=1S/C13H12N4OS/c1-19-13-14-7-9-11(17-13)16-12(15-9)10(18)8-5-3-2-4-6-8/h2-7,10,18H,1H3,(H,14,15,16,17)

InChI Key

GTRCHOWLVXZROM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C(=N1)N=C(N2)C(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.

    Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

    Attachment of the Phenylmethanol Moiety: The phenylmethanol group is attached through a Friedel-Crafts alkylation reaction, where phenylmethanol acts as the alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the purine ring or the phenylmethanol moiety, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the phenylmethanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced purine derivatives and phenylmethanol derivatives.

    Substitution: Various substituted purine and phenylmethanol compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol is characterized by its unique structure, which includes a purine base linked to a phenolic moiety. Its molecular formula is C15H15N5OS, indicating the presence of sulfur and nitrogen within its structure, which may contribute to its biological activity.

Purinergic Signaling Research

One of the primary applications of this compound is in the study of purinergic signaling pathways. Purinergic receptors, such as P2Y receptors, are critical in mediating various physiological processes including inflammation, immune responses, and neurotransmission. This compound acts as a selective agonist or antagonist for specific purinergic receptors, facilitating research into their roles in health and disease .

Table 1: Purinergic Receptor Interaction

Receptor TypeAgonist/AntagonistReference
P2Y1Agonist
P2Y12Antagonist
P2Y6Agonist

Drug Development

The compound has potential applications in drug development, particularly for conditions associated with dysregulated purinergic signaling. For instance, it may be used to design new therapeutic agents for inflammatory diseases or neurological disorders where purinergic pathways play a significant role .

Case Study: Anti-inflammatory Properties
In a study investigating the effects of purinergic signaling on inflammation, this compound was shown to modulate inflammatory responses in vitro. The results indicated that this compound could reduce pro-inflammatory cytokine production in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it has been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase (NTPDase), an enzyme that regulates nucleotide levels in extracellular spaces. This inhibition could have implications for enhancing ATP availability in therapeutic contexts .

Table 2: Enzyme Inhibition Activity

EnzymeInhibition TypeReference
NTPDaseCompetitive
Adenosine deaminaseNon-competitive

Cellular Studies

Research involving cellular models has demonstrated that this compound can influence cell proliferation and apoptosis. In cancer cell lines, this compound exhibited cytotoxic effects, prompting further investigation into its potential use as an anticancer agent .

Case Study: Cytotoxic Effects on Cancer Cells
A recent study focused on the effects of this compound on human cancer cell lines revealed that it induced apoptosis through the activation of caspase pathways. These findings highlight its potential as a lead compound for developing novel anticancer therapies .

Mechanism of Action

The mechanism of action of (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Position 2 Position 6 Position 8 Position 9 Reference
This compound -SMe -NH2 -C6H5-CH2OH -H Target Compound
3-(6-Amino-9-ethyl-9H-purin-8-yl)-1-phenyl-prop-2-yn-1-ol -H -NH2 -C≡C-C(OH)Ph -C2H5
2-[2[(4-Phenylethyl)phenylamino]-9H-purin-6-ylamino]ethanol -NHPh(CH2)2Ph -NH2 -H -H
6-(Benzylthio)-9-((furan-2-yl)methyl)-8-(4-methoxyphenyl)-2-methyl-9H-purine -S-CH2Ph -H -4-OCH3-Ph -CH2(furan)
8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine -H -NH2 -S-(4-Cl-Ph) -H

Key Observations:

  • In contrast, analogs with amino or benzylthio groups (e.g., ) exhibit varied electronic and steric effects.
  • Position 8: The phenylmethanol group introduces both aromaticity and polarity, distinguishing it from analogs with alkynyl-propargyl alcohol (), 4-methoxyphenyl (), or chlorophenylthio () groups.

Physicochemical Properties

Table 2: Molecular Weight and Predicted Properties

Compound Name Molecular Weight LogP* Solubility (Predicted) Reference
This compound ~315.4 g/mol 1.8–2.5 Moderate (aqueous/organic) Target Compound
2-(6-azanyl-8-methyl-purin-9-yl)ethanol 193.2 g/mol 0.5–1.0 High (polar solvents)
6-(Benzylthio)-9-((furan-2-yl)methyl)-8-(4-methoxyphenyl)-2-methyl-9H-purine 442.5 g/mol 3.0–3.5 Low (organic solvents)
8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine 277.7 g/mol 2.0–2.5 Moderate

*LogP values estimated via substituent contributions.

Key Observations:

  • The target compound’s LogP (~2.0–2.5) suggests balanced lipophilicity, suitable for membrane permeability.
  • Bulky substituents (e.g., benzylthio and furanylmethyl in ) increase molecular weight and LogP, reducing solubility.

Table 3: Reported Activities of Analogous Compounds

Compound Name Biological Activity Reference
This compound Not explicitly reported; inferred kinase/receptor modulation based on structural analogs N/A
2-[2[(4-Phenylethyl)phenylamino]-9H-purin-6-ylamino]ethanol Cardiomyogenesis induction (in vitro)
8-[(4-chlorophenyl)sulfanyl]-9H-purin-6-amine Purinergic receptor antagonism
6-amino-9-azetidin-3-yl-7-(4-phenoxyphenyl)-7,9-dihydro-8H-purin-8-one Kinase inhibition (e.g., CDKs)

Key Observations:

  • The phenylmethanol group in the target compound may enhance interactions with hydroxyl-binding residues in kinases or receptors, similar to ethanolamine-substituted analogs ().
  • Chlorophenylthio substituents () demonstrate purinergic receptor selectivity, suggesting that sulfur-containing groups at position 8 are critical for receptor engagement.

Biological Activity

The compound (2-(Methylthio)-9H-purin-8-yl)(phenyl)methanol is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The molecular structure of this compound can be broken down as follows:

  • Purine Core : The compound features a purine base, which is essential for its interaction with various biological targets.
  • Methylthio Group : The presence of a methylthio group enhances lipophilicity, potentially improving membrane permeability.
  • Phenyl Group : The phenyl moiety may contribute to the compound's binding affinity to specific receptors.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with purinergic receptors, particularly the P2X and P2Y receptor families. These receptors play critical roles in various physiological processes, including inflammation, immune response, and cellular signaling.

Purinergic Signaling

Purinergic signaling involves the action of purines such as ATP and adenosine on their respective receptors. Research indicates that compounds like this compound can modulate these pathways:

  • P2X Receptors : These ionotropic receptors are activated by ATP and are involved in pain perception and inflammatory responses.
  • P2Y Receptors : These G-protein coupled receptors respond to nucleotides like ADP and UDP, influencing various cellular functions such as platelet aggregation and neurotransmission.

Pharmacological Evaluation

A series of pharmacological evaluations have been conducted to assess the efficacy of this compound in various biological contexts.

Antimicrobial Activity

Studies have shown that purine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli . The mechanism appears to involve interference with bacterial quorum sensing, which is crucial for biofilm formation and virulence factor production.

Anticancer Properties

Research has indicated that purine derivatives can inhibit cancer cell proliferation. For example, related compounds have shown cytotoxic effects against breast cancer cell lines like MDA-MB-231 with IC50 values ranging from 2.43 to 7.84 μM . The proposed mechanism includes the induction of apoptosis and disruption of microtubule assembly.

Case Studies

  • Quorum Sensing Inhibition : A study highlighted the role of methylthioadenosine in inhibiting quorum sensing in S. aureus, suggesting that derivatives like this compound might similarly affect bacterial communication pathways .
  • Neuroinflammation Models : In models assessing neuroinflammation, purine derivatives have been evaluated for their ability to cross the blood-brain barrier (BBB) and antagonize P2X7 receptors, showing promise in mitigating neuroinflammatory responses .

Data Table: Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
AntimicrobialStaphylococcus aureusNot specifiedQuorum sensing inhibition
AnticancerMDA-MB-231 (breast cancer)2.43 - 7.84Induction of apoptosis
NeuroinflammationP2X7 receptor in HEK293 cellsNot specifiedAntagonism of purinergic signaling

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